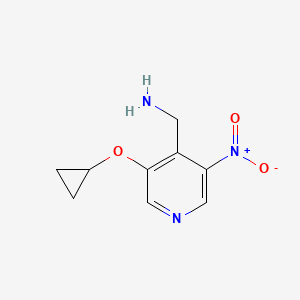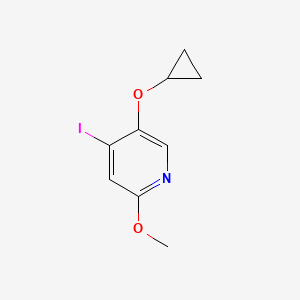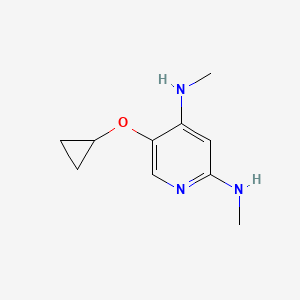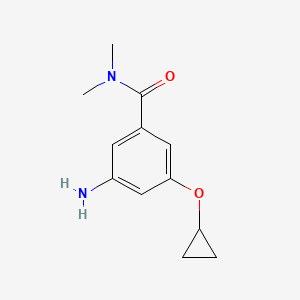
(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine is an organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a nitro group at the 5-position, and a methanamine group at the 4-position
Preparation Methods
The synthesis of (3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclopropylation: The addition of the cyclopropoxy group to the pyridine ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(3-Cyclopropoxy-5-nitropyridin-4-YL)methanamine can be compared with other similar compounds, such as:
(3-Cyclopropoxy-5-nitropyridin-2-YL)methanamine: Similar structure but different position of the nitro group.
(4-Cyclopropoxy-5-nitropyridin-3-YL)methanamine: Similar structure but different position of the cyclopropoxy group.
(5-Cyclopropoxy-4-nitropyridin-3-YL)methanamine: Similar structure but different positions of both the nitro and cyclopropoxy groups.
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(3-cyclopropyloxy-5-nitropyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H11N3O3/c10-3-7-8(12(13)14)4-11-5-9(7)15-6-1-2-6/h4-6H,1-3,10H2 |
InChI Key |
HKSYTENDIBOZTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[2-(5-Pentylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B14823787.png)
